1-Methylazepan-4-ol

Descripción general

Descripción

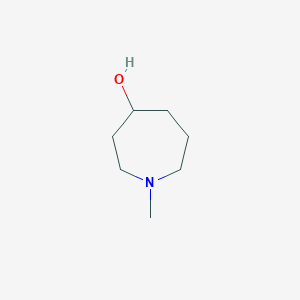

1-Methylazepan-4-ol is a heterocyclic organic compound with the molecular formula C7H15NO. It is a seven-membered ring structure containing one nitrogen atom and one hydroxyl group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-Methylazepan-4-ol can be synthesized through several methods. One common approach involves the cyclization of 1-methyl-4-aminobutanol under acidic conditions. The reaction typically requires a strong acid, such as hydrochloric acid, and elevated temperatures to facilitate the formation of the azepane ring .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve more efficient and scalable methods. One such method includes the catalytic hydrogenation of 1-methyl-4-nitrobutane, followed by cyclization under controlled conditions. This approach ensures high yields and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

1-Methylazepan-4-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form 1-methylazepane using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

Oxidation: 1-Methylazepan-4-one (ketone) or 1-methylazepanal (aldehyde).

Reduction: 1-Methylazepane.

Substitution: Various N-substituted azepane derivatives.

Aplicaciones Científicas De Investigación

1-Methylazepan-4-ol has several scientific research applications:

Chemistry: It serves as a building block in the synthesis of more complex heterocyclic compounds.

Biology: It is used in the study of enzyme interactions and as a potential ligand for receptor studies.

Medicine: The compound is investigated for its potential pharmacological properties, including its role as a precursor in the synthesis of pharmaceutical agents.

Mecanismo De Acción

The mechanism of action of 1-Methylazepan-4-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the nitrogen atom can participate in coordination with metal ions or act as a nucleophile in biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparación Con Compuestos Similares

Similar Compounds

1-Methylazepane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

1-Methyl-4-azepanone: Contains a ketone group instead of a hydroxyl group, altering its chemical properties and reactivity.

1-Methyl-4-azepanal: Contains an aldehyde group, which makes it more prone to oxidation and reduction reactions.

Uniqueness

1-Methylazepan-4-ol is unique due to the presence of both a nitrogen atom and a hydroxyl group in its structure. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry and research applications .

Actividad Biológica

1-Methylazepan-4-ol, a cyclic amine compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and applications in drug development.

This compound is characterized by a seven-membered ring structure containing a nitrogen atom. Its molecular formula is , and it has a molecular weight of approximately 129.20 g/mol. The compound's structure allows for various chemical reactions, including oxidation, reduction, and substitution, which are critical for its biological activity.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, particularly in the central nervous system (CNS). It is known to act as an inhibitor of neuronal nitric oxide synthase (nNOS), which plays a crucial role in the modulation of neurotransmission and neurovascular regulation. The inhibition of nNOS has been linked to therapeutic effects in conditions such as neuropathic pain and migraine .

Biological Activities

This compound exhibits several notable biological activities:

- Neuroprotective Effects : Studies indicate that compounds with similar structures can protect neuronal cells from oxidative stress and apoptosis .

- Antimicrobial Activity : Preliminary research suggests that derivatives of azepan compounds may exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, related compounds have shown significant inhibition against Staphylococcus aureus and Pseudomonas aeruginosa .

- Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways suggests potential applications in treating inflammatory diseases .

Research Findings

Recent studies have explored the pharmacological potential of this compound through various experimental models:

Case Study: Inhibition of nNOS

A study evaluating the efficacy of nNOS inhibitors highlighted that this compound derivatives showed promising results in reducing pain responses in rodent models. The docking studies provided insights into the binding interactions at the active site of nNOS, suggesting a favorable fit that enhances inhibitory activity .

Table 1: Biological Activity Summary

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Neuroprotection | Moderate | |

| Antimicrobial | Significant | |

| Anti-inflammatory | Moderate |

Applications in Drug Development

The unique chemical structure of this compound makes it a valuable intermediate in the synthesis of various pharmaceuticals, particularly those targeting CNS disorders. Its derivatives are being investigated for their potential as analgesics and anti-inflammatory agents.

Propiedades

IUPAC Name |

1-methylazepan-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-8-5-2-3-7(9)4-6-8/h7,9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLXOHWLGZMRLRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(CC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10450335 | |

| Record name | 1-methylazepan-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10450335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19065-49-7 | |

| Record name | 1-methylazepan-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10450335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.